

A Comparative Guide to the Mass Spectrometric Performance of Isotopically Labeled Lamotrigine

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Compound of Interest

Compound Name: *Lamotrigine-13C2,15N2,d3*

Cat. No.: *B12385324*

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This guide provides a detailed comparison of the performance of isotopically labeled lamotrigine, specifically focusing on its application as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While direct comparative studies on the performance of **Lamotrigine-13C2,15N2,d3** across different mass spectrometers are not readily available in published literature, this document synthesizes data from various studies that have utilized similar stable isotope-labeled lamotrigine variants, such as Lamotrigine-¹³C₃,d₃. The data presented here will allow researchers, scientists, and drug development professionals to understand the analytical performance characteristics of these internal standards on different LC-MS/MS platforms.

The use of a stable isotope-labeled internal standard is crucial for correcting potential matrix effects and improving the robustness and accuracy of bioanalytical methods.^[1] This guide will delve into the quantitative performance metrics and experimental protocols from studies employing these standards on various mass spectrometers.

Quantitative Performance Data

The following tables summarize the performance characteristics of analytical methods for lamotrigine quantification using isotopically labeled internal standards on different mass spectrometer systems.

Table 1: Performance on a Triple Quadrupole Mass Spectrometer (API-3000)

Parameter	Performance Metric	Reference
Internal Standard	Lamotrigine- ¹³ C ₃ , d ₃	[1]
Mass Spectrometer	API-3000 Triple Quadrupole	[1]
Linearity Range	5.02–1226.47 ng/mL	[1]
Correlation Coefficient (r)	>0.98	[1]
Lower Limit of Quantitation (LLOQ)	5.02 ng/mL	[1]
Intra-day Precision (%RSD)	≤3.0%	[1]
Inter-day Precision (%RSD)	≤3.0%	[1]
Intra-day Accuracy	Within ±6.0% of nominal values	[1]
Inter-day Accuracy	Within ±6.0% of nominal values	[1]
Mean Extraction Recovery (Lamotrigine)	73.2% - 80.2%	[1]
Mean Extraction Recovery (IS)	65.1%	[1]

Table 2: Performance on a Hybrid Linear Ion Trap Triple Quadrupole Mass Spectrometer (Shimadzu UFLC XR)

Parameter	Performance Metric	Reference
Internal Standard	Carbamazepine (Note: This study used a structural analog, not an isotopically labeled standard)	[2][3]
Mass Spectrometer	Hybrid Linear Ion Trap Triple Quadrupole (Shimadzu UFLC XR)	[2][3]
Linearity Range	0.50-50.0 µg/mL	[2][3]
Correlation Coefficient (R ²)	≥ 0.995	[2][3]
Lower Limit of Quantitation (LLOQ)	0.5 µg/mL	[2][3]
Intra-day Precision (%RSD)	<11.4%	[2][3]
Inter-day Precision (%RSD)	<11.4%	[2][3]
Intra-day Accuracy	<6.17%	[2][3]
Inter-day Accuracy	<6.17%	[2][3]
Absolute Recovery (Lamotrigine)	83.8% - 90.7%	[2][3]

Table 3: Performance on a Triple Quadrupole Mass Spectrometer (TSQ Discovery)

Parameter	Performance Metric	Reference
Internal Standard	3,5-diamino-6-phenyl-1,2,4-triazine (structural analog)	[4]
Mass Spectrometer	TSQ Discovery Triple Quadrupole	[4]
Linearity Range	0.025 to 10.000 µg/mL	[4]
Correlation Coefficient	≥ 0.9991	[4]
Lower Limit of Quantitation (LOQ)	0.025 µg/mL	[4]
Intra-run Precision (%RSD)	≤ 5.73%	[4]
Inter-run Precision (%RSD)	≤ 8.26%	[4]
Intra-run Accuracy	≤ 6.40%	[4]
Inter-run Accuracy	≤ 4.14%	[4]
Mean Absolute Recovery (Lamotrigine)	97.89%	[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are the experimental protocols from the cited studies.

Protocol 1: Quantification of Lamotrigine in Human Plasma using Lamotrigine-¹³C₃,d₃ on an API-3000 Mass Spectrometer[1]

- **Sample Preparation:** Solid-phase extraction (SPE) was employed. Plasma samples were processed, and the analyte and internal standard were eluted with methanol. The eluate was evaporated to dryness and reconstituted in the mobile phase.
- **Chromatographic Conditions:**

- LC System: Shimadzu scientific instruments (LC-20AD pumps, DGU-20A3 degasser, SIL-HTc autosampler, CBM-20A column oven).
- Column: Chromolith® SpeedROD; RP-18e column (50–4.6 mm i.d.).
- Mobile Phase: Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v).
- Flow Rate: 0.500 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometric Conditions:
 - Mass Spectrometer: API-3000 triple quadrupole mass spectrometer.
 - Ionization Mode: Positive ion electrospray ionization (ESI).
 - Detection Mode: Multiple reaction monitoring (MRM).
 - MRM Transitions:
 - Lamotrigine: m/z 256.1 → 211.3.
 - Lamotrigine-¹³C₃, d₃: m/z 262.1 → 217.2.

Protocol 2: Quantification of Lamotrigine in Human Plasma on a Hybrid Linear Ion Trap Triple Quadrupole Mass Spectrometer[2][3]

- Sample Preparation: Simple protein precipitation with methanol.
- Chromatographic Conditions:
 - LC System: Shimadzu UFLC XR high-performance liquid chromatograph.
 - Column: Agilent Poroshell 120 SB-C18 column (4.6 × 50 mm, 2.7 µm).
 - Mobile Phase: Gradient elution with 0.1% formic acid in water (solvent A) and 0.1% formic acid in methanol (solvent B).

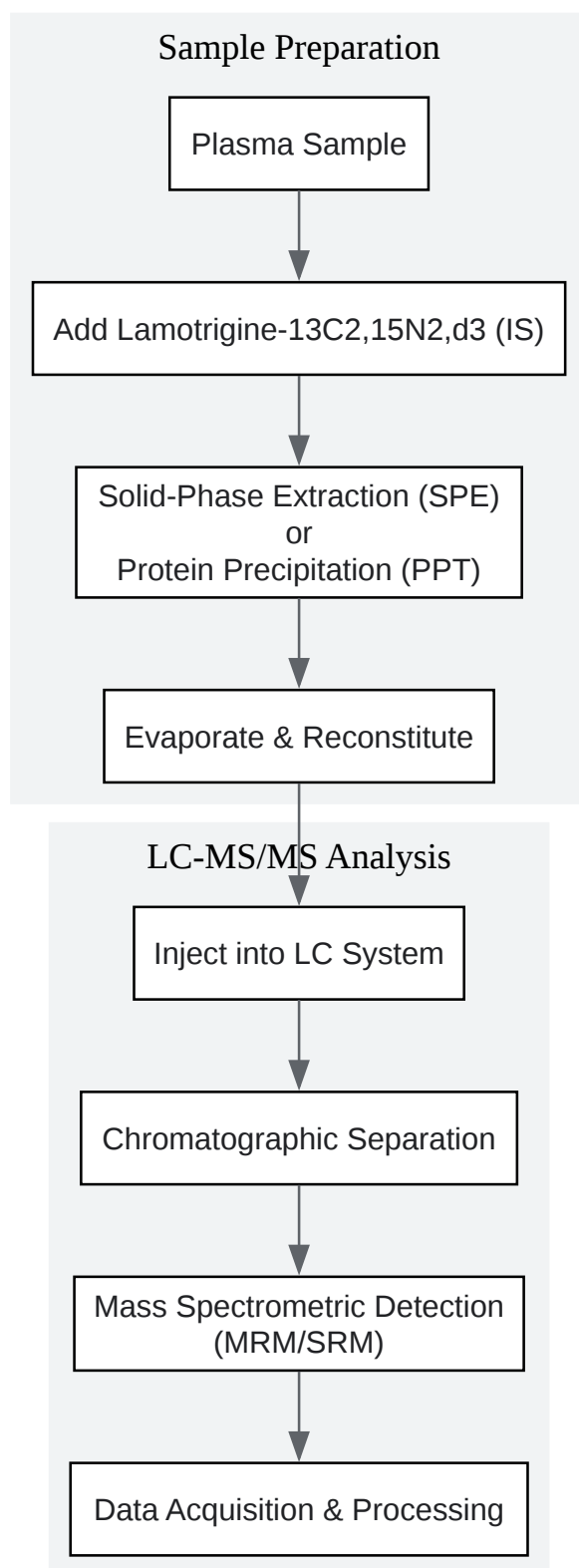
- Flow Rate: 0.8 mL/min.
- Mass Spectrometric Conditions:
 - Mass Spectrometer: Hybrid linear ion trap triple quadrupole mass spectrometer.
 - Detection Mode: LC/MS³ was utilized for enhanced sensitivity and selectivity.

Protocol 3: Quantification of Lamotrigine in Human Plasma on a TSQ Discovery Mass Spectrometer^[4]

- Sample Preparation: Solid-phase extraction using Oasis Hydrophilic Lipophilic Balance (HLB) or N-vinylpyrrolidone and divinylbenzene cartridges.
- Chromatographic Conditions:
 - Column: BetaBasic C8 column.
 - Column Oven Temperature: 50°C.
- Mass Spectrometric Conditions:
 - Mass Spectrometer: TSQ Discovery triple quadrupole mass analyzer.
 - Ionization Mode: Positive ion electrospray ionization (ESI).
 - Detection Mode: Selected reaction monitoring (SRM).
 - SRM Transitions:
 - Lamotrigine: m/z 256.0 → 211.0.
 - Internal Standard: m/z 188.0 → 143.0.

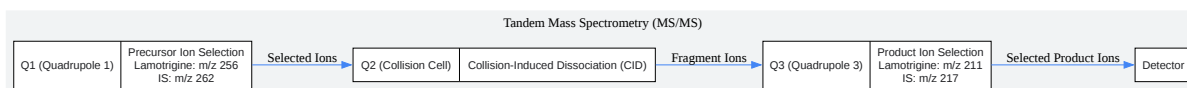
Visualizations

The following diagrams illustrate the generalized workflows for the bioanalysis of lamotrigine using an isotopically labeled internal standard.



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Caption: General experimental workflow for the bioanalysis of lamotrigine.



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Caption: Triple quadrupole mass analyzer principle for lamotrigine analysis.

In conclusion, while a direct comparison of **Lamotrigine-13C2,15N2,d3** performance across a range of mass spectrometers is not available, the data from studies using similar isotopically labeled standards demonstrate that robust, sensitive, and accurate quantification of lamotrigine in biological matrices is achievable with various triple quadrupole and hybrid mass spectrometry systems. The choice of the mass spectrometer will influence the achievable lower limit of quantitation and the complexity of the sample preparation required. The provided data and protocols offer a valuable resource for developing and validating bioanalytical methods for lamotrigine.

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